molecular formula C19H26ClN5O3S B2439138 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride CAS No. 1189916-28-6

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride

Cat. No. B2439138
CAS RN: 1189916-28-6
M. Wt: 439.96
InChI Key: IRPFYAKNVFEWLW-UHFFFAOYSA-N
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Description

N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride is a useful research compound. Its molecular formula is C19H26ClN5O3S and its molecular weight is 439.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

Compounds similar to the one have been synthesized and evaluated for their cytotoxic activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic effects against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC), with some compounds demonstrating curative effects in vivo against colon tumors in mice (Deady et al., 2003).

Antimicrobial and Antibacterial Agents

Novel analogs incorporating structures akin to the specified compound have been designed and demonstrated promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. Such compounds have been assessed for their cytotoxicity against mammalian cell lines, indicating potential for therapeutic applications without significant cytotoxic effects (Palkar et al., 2017).

Anti-Inflammatory and Analgesic Applications

Some derivatives have been synthesized from naturally occurring compounds and evaluated for their anti-inflammatory and analgesic properties. These studies have identified compounds with significant activity, suggesting their potential use in developing new therapeutic agents (Abu‐Hashem et al., 2020).

Anticonvulsant Activities

Research has also extended into the synthesis of novel compounds with anticonvulsant activities. This exploration underscores the potential of such complex molecules in contributing to the development of new treatments for neurological disorders (Wise et al., 1987).

Heterocyclic Chemistry

The structural versatility of these compounds facilitates the synthesis of various heterocyclic derivatives, which are crucial in the development of pharmaceuticals, showcasing the broad applicability of such molecules in medicinal chemistry (Gouda et al., 2010).

properties

IUPAC Name

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-methylpyrazole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S.ClH/c1-22(2)11-6-12-24(18(25)13-9-10-20-23(13)3)19-21-16-14(26-4)7-8-15(27-5)17(16)28-19;/h7-10H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPFYAKNVFEWLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C(=O)N(CCCN(C)C)C2=NC3=C(C=CC(=C3S2)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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